7-Chloro-1-methylnaphthalene
Description
Significance of Halogenated Methylnaphthalenes in Modern Organic Chemistry
Halogenated organic compounds are of profound significance in modern organic chemistry, serving as versatile building blocks and intermediates in the synthesis of a wide array of complex molecules. scbt.com The inclusion of halogen atoms, such as chlorine, bromine, or fluorine, into an organic scaffold like methylnaphthalene dramatically alters the molecule's electronic properties, reactivity, and biological activity. wisdomlib.orgpressbooks.pub
The carbon-halogen bond is a key functional group that enables a multitude of chemical transformations. scbt.com For instance, halogenated naphthalenes readily undergo electrophilic substitution reactions, which are crucial for introducing other functional groups onto the aromatic ring system. numberanalytics.com This reactivity makes them indispensable precursors for pharmaceuticals, dyes, pigments, and pesticides. numberanalytics.com
In materials science, halogenated naphthalenes are investigated for the development of advanced materials. rsc.orgresearchgate.net Research into perfluorohalogenated naphthalenes has revealed their capacity for unique intermolecular interactions, such as σ-hole and π-hole bonding, which can be harnessed in crystal engineering and the design of novel organic crystalline materials. rsc.org Furthermore, the on-surface synthesis of polymers using halogenated naphthalene (B1677914) derivatives is an emerging field for creating low-dimensional, covalently bonded structures with customizable topologies and functions. researchgate.net The strategic placement of halogens can also influence the bioavailability of drug candidates, making it a critical consideration in medicinal chemistry. pressbooks.pub
Historical Context and Evolution of Research on Naphthalene Derivatives
The study of naphthalene and its derivatives has a rich history that dates back to the early 19th century. Naphthalene was first isolated from coal tar in 1819 by the English chemist John Kidd, a discovery that highlighted coal as a source of valuable chemical compounds beyond its use as fuel. encyclopedia.com The compound's chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its now-famous structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and subsequently confirmed by Carl Gräbe in 1869. wikipedia.org
Early research on naphthalene derivatives focused on fundamental electrophilic substitution reactions like nitration, sulfonation, and halogenation. numberanalytics.comrsc.org These foundational studies established the reactivity patterns of the naphthalene ring system. For many years, the primary applications of naphthalene were relatively simple, such as its use in mothballs and as a precursor for bulk chemicals like phthalic anhydride (B1165640) and various dyes. encyclopedia.comwikipedia.orgalfa-chemistry.com
Over time, research evolved from these basic applications to more sophisticated uses. A 1931 patent, for example, detailed a process for preparing specifically substituted chloronaphthalene sulfonic acids, indicating a growing interest in creating more complex and functionalized derivatives. google.com In the latter half of the 20th century and into the 21st, research has increasingly focused on the role of naphthalene derivatives as key intermediates in the synthesis of fine chemicals, including pharmaceuticals, high-performance polymers, and specialized materials. numberanalytics.com This evolution reflects a broader trend in organic chemistry toward the rational design and synthesis of molecules with specific, targeted functions.
Current Research Landscape and Future Directions for 7-Chloro-1-methylnaphthalene
The current research landscape for this compound positions it as a significant intermediate in organic synthesis. Its synthesis is typically achieved through the chlorination of 1-methylnaphthalene (B46632), a reaction that can produce a mixture of substitution and addition products depending on the conditions. rsc.org
Key Research Areas and Reactions:
| Research Area | Description |
| Synthetic Intermediate | Serves as a building block for more complex organic structures. |
| Oxidation Reactions | Can be oxidized to form corresponding naphthoquinones. |
| Reduction Reactions | Can be reduced to various hydro derivatives. |
| Substitution Reactions | The chlorine atom can be replaced by other functional groups via nucleophilic substitution. |
Recent investigations have begun to explore the potential biological activities of this compound and related compounds. Some studies suggest it may possess antimicrobial and anticancer properties, though the specific mechanisms of action are still under investigation. researchgate.net For example, research on other naphthalene derivatives has shown they can act as potent inhibitors of tubulin polymerization, a key target in cancer therapy. taylorandfrancis.com
Future research on this compound is likely to proceed in several directions. A primary focus will be on its application in the synthesis of novel, high-value compounds, including new pharmaceuticals and advanced materials. Elucidating the precise mechanisms of its potential biological activities could lead to the development of new therapeutic agents. Furthermore, there is growing interest in using halogenated naphthalenes in the field of supramolecular chemistry and nanotechnology, where they can serve as monomers for the bottom-up synthesis of precisely defined nanostructures through methods like surface-assisted polymerization. researchgate.net Continued characterization using advanced spectroscopic techniques will remain crucial for understanding the structure and properties of this and related compounds.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-1-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDGCFTUMWCSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612150 | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690224-01-2 | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690224-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Chloro 1 Methylnaphthalene
Established Synthetic Routes for 7-Chloro-1-methylnaphthalene
The synthesis of this compound is primarily achieved through two main strategic pathways: the chlorination of a pre-existing 1-methylnaphthalene (B46632) skeleton or the introduction of a methyl group onto a 7-chloronaphthalene core.
Selective Chlorination Strategies of 1-Methylnaphthalene Precursors
The introduction of a chlorine atom onto the 1-methylnaphthalene ring system is a key method for synthesizing this compound. The challenge lies in directing the chlorination to the desired 7-position, as electrophilic aromatic substitution on substituted naphthalenes can yield a mixture of isomers.
A common and direct method for the synthesis of this compound involves the electrophilic chlorination of 1-methylnaphthalene. This reaction is typically performed using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The catalyst polarizes the Cl-Cl bond, increasing the electrophilicity of the chlorine and facilitating its attack on the electron-rich naphthalene (B1677914) ring. This catalytic approach is a standard procedure for the halogenation of aromatic compounds.
Achieving selectivity for the 7-position during the chlorination of 1-methylnaphthalene is a significant challenge that requires precise control over reaction parameters. The distribution of isomers is highly sensitive to conditions such as temperature, solvent, and the nature of the catalyst. researchgate.net While specific conditions for maximizing the yield of the 7-chloro isomer are proprietary or sparsely documented in public literature, it is established that careful optimization is necessary to ensure selective chlorination. The chlorination of 1-methylnaphthalene with reagents like molecular chlorine can result in a mixture of substitution and addition products, further complicating the reaction profile. rsc.org
To achieve more controlled or specific chlorination, various specialized reagents can be employed.
Sulfuryl Chloride (SO₂Cl₂) : This reagent is known to chlorinate naphthalene derivatives, including 1-methylnaphthalene. rsc.orgrsc.org The reaction with sulfuryl chloride can proceed via either an electrophilic or a free-radical pathway, depending on the conditions. In the context of electrophilic substitution, it can produce a range of chlorinated products, and its reactions are often parallel to those of molecular chlorine, yielding both substitution and addition compounds. rsc.orggoogle.com The use of a catalyst like ferric chloride can promote electrophilic substitution. rsc.org
Silberrad's Reagent : This is a potent chlorinating mixture, typically composed of sulfuryl chloride (SO₂Cl₂), sulfur monochloride (S₂Cl₂), and aluminum chloride (AlCl₃). researchgate.net It has been used for the extensive chlorination of methylnaphthalenes. researchgate.net The high reactivity of this reagent system allows for the introduction of multiple chlorine atoms onto the naphthalene nucleus, although achieving selective monochlorination at the 7-position would require carefully controlled stoichiometry and reaction conditions.
Table 1: Chlorinating Agents for 1-Methylnaphthalene
| Reagent | Catalyst/Components | Typical Reaction Type | Reference |
|---|---|---|---|
| Chlorine Gas | Ferric Chloride (FeCl₃) | Electrophilic Aromatic Substitution | |
| Sulfuryl Chloride | None or Ferric Chloride (FeCl₃) | Electrophilic Substitution / Addition | rsc.orgrsc.org |
Methylation Procedures for Introduction of the 1-Position Methyl Group
An alternative synthetic strategy involves starting with a pre-chlorinated naphthalene, specifically 7-chloronaphthalene, and subsequently introducing the methyl group at the 1-position. This approach circumvents the regioselectivity issues of chlorinating 1-methylnaphthalene. This can be accomplished through classic organometallic or electrophilic substitution reactions.
The introduction of a methyl group onto an aromatic ring can be achieved using powerful methylating agents. The choice of method depends on the activation of the substrate.
Grignard Reaction Pathway : A plausible route involves the formation of a Grignard reagent from 7-chloronaphthalene. sigmaaldrich.com By reacting 7-chloronaphthalene with magnesium metal in a suitable ether solvent, 7-chloro-1-magnesionaphthalene could be formed. This organomagnesium compound, a powerful nucleophile, could then be treated with an electrophilic methyl source.
Methyl Iodide (CH₃I) : This is a highly effective methylating agent for carbanions and organometallic reagents. sci-hub.se The reaction of the Grignard reagent with methyl iodide would proceed via nucleophilic attack to form the C-C bond, yielding this compound.
Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) : As another potent methylating agent, dimethyl sulfate can also be used to methylate nucleophiles. nih.govgoogle.com It serves as a less volatile and often more economical alternative to methyl iodide for large-scale reactions. researchgate.net
Friedel-Crafts Methylation : Direct methylation of 7-chloronaphthalene via a Friedel-Crafts alkylation is another theoretical possibility. wikipedia.org This reaction would involve treating 7-chloronaphthalene with a methylating agent like methyl chloride or methyl iodide in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com However, Friedel-Crafts alkylations on naphthalenes are often difficult to control, can lead to polyalkylation, and may be influenced by the deactivating, ortho-para directing nature of the existing chloro substituent.
Table 2: Reagents for Methylation
| Reagent | Typical Reaction Type | Required Intermediate/Catalyst | Reference |
|---|---|---|---|
| Methyl Iodide | Nucleophilic Alkylation | Grignard Reagent | sigmaaldrich.comsci-hub.se |
| Dimethyl Sulfate | Nucleophilic Alkylation | Grignard Reagent | sigmaaldrich.comnih.gov |
Influence of Lewis Acids (e.g., Aluminum Chloride) on Alkylation Efficiency
The synthesis of substituted naphthalenes, including this compound, often involves Friedel-Crafts alkylation, a reaction heavily influenced by the presence and nature of Lewis acid catalysts. Aluminum chloride (AlCl₃) is a quintessential catalyst in these reactions, significantly impacting both efficiency and the distribution of isomeric products. elsevier.com
The primary role of the Lewis acid is to activate the alkylating agent, typically an alkyl halide, by forming a highly electrophilic carbocation or a polarized complex. This electrophile then attacks the electron-rich naphthalene ring. In the context of naphthalene alkylation, studies have shown that aluminum chloride is among the most effective catalysts. elsevier.com Its strong Lewis acidity facilitates the reaction even with less reactive alkylating agents.
The efficiency of the alkylation is not solely dependent on the catalyst's presence but also on its concentration and interaction with the substrate and solvent. For instance, in Friedel-Crafts acylation, a related and extensively studied reaction, the ratio of AlCl₃ to the acylating agent can determine the reaction order and regioselectivity. stackexchange.com The α-position (like position 1) of naphthalene is typically the kinetically favored site for substitution, while the β-position (like position 7) is thermodynamically favored. The Lewis acid can form complexes with the product, and the solubility of these complexes can dictate the final product ratio. stackexchange.comsciencemadness.org If the kinetically formed α-product-catalyst complex precipitates from the solution, it may prevent rearrangement to the more stable β-isomer. stackexchange.com This principle suggests that controlling the Lewis acid's activity and the reaction conditions is paramount for targeting a specific isomer like this compound.
Research on the alkylation of naphthalene with 1,2,4,5-tetramethylbenzene (B166113) screened various Lewis acid catalysts and found aluminum chloride to be the most effective. elsevier.com The catalytic activity and product distribution could be further enhanced by modifying the solvent system, indicating a synergistic effect between the Lewis acid and the reaction medium. elsevier.com While direct studies on the methylation of 7-chloronaphthalene are less common in the provided literature, the principles derived from the alkylation and acylation of naphthalene are directly applicable. The choice and handling of the Lewis acid catalyst are critical levers for optimizing the synthesis of the target molecule.
Solvent Effects on Synthetic Yield and Selectivity
The choice of solvent in the Friedel-Crafts synthesis of substituted naphthalenes plays a critical role, profoundly affecting reaction rates, yields, and, most importantly, regioselectivity. The solvent's polarity, its ability to dissolve reactants and catalyst complexes, and its own potential to react are all determining factors.
In the Friedel-Crafts acylation of naphthalene, a model reaction for electrophilic substitution, the solvent's polarity can dramatically shift the product ratio between the α- and β-isomers. stackexchange.com
Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) tend to favor the formation of the α-substituted product (the kinetic product). elsevier.comstackexchange.com This is often because the complex formed between the Lewis acid (e.g., AlCl₃) and the α-product is insoluble in these solvents, effectively removing it from the reaction mixture and preventing its isomerization to the more stable β-product. stackexchange.comsciencemadness.org
Polar solvents like nitrobenzene (B124822) or nitromethane, conversely, favor the formation of the β-substituted product (the thermodynamic product). stackexchange.com In these solvents, the initial α-product-catalyst complex remains dissolved, allowing for a reversible reaction that eventually leads to the accumulation of the more thermodynamically stable β-isomer. stackexchange.com
The following table, derived from studies on naphthalene acylation, illustrates the pronounced effect of the solvent on isomer distribution, a principle that extends to alkylation. stackexchange.com
| Solvent | Product Ratio (α-isomer : β-isomer) | Predominant Product |
| Carbon Disulfide (CS₂) | High α-isomer ratio | Kinetic (α) |
| Dichloromethane (CH₂Cl₂) | Favors α-isomer | Kinetic (α) |
| Nitrobenzene | Favors β-isomer | Thermodynamic (β) |
| Nitromethane (CH₃NO₂) | Almost exclusively β-isomer | Thermodynamic (β) |
In a study focused specifically on the alkylation of naphthalene, dichloromethane was identified as the most effective solvent when used with an aluminum chloride catalyst. elsevier.com This highlights that for specific synthetic targets, an optimal pairing of catalyst and solvent is necessary to maximize yield and selectivity. The introduction of a co-solvent, such as a small amount of benzyl (B1604629) chloride, was also found to enhance alkylation activity and favorably alter product distributions. elsevier.com Therefore, strategic solvent selection is a key tool for directing the synthesis towards a desired polysubstituted naphthalene like this compound.
Novel Approaches to Naphthalene Core Construction Enabling this compound Synthesis
Beyond traditional methods like direct chlorination and alkylation of a pre-existing naphthalene ring, novel strategies focus on constructing the substituted naphthalene core itself. These "skeletal editing" techniques offer innovative pathways to complex naphthalene derivatives.
Nitrogen-to-Carbon Transmutation of Isoquinolines for Substituted Naphthalenes
A recently developed and powerful method for synthesizing substituted naphthalenes involves the single-atom transmutation of an isoquinoline (B145761) ring system. nih.govnih.govbohrium.com This strategy effectively swaps the nitrogen atom in the isoquinoline core for a carbon atom, yielding a naphthalene derivative. nih.gov The process is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. nih.govresearchgate.net
The key steps of this transformation are: nih.govbohrium.com
Ring Opening : The isoquinoline reacts with the ylide, leading to the opening of the heterocyclic ring.
6π-Electrocyclization : The resulting triene intermediate undergoes a 6π-electrocyclization.
Elimination : An elimination step follows, which results in the formation of the stable aromatic naphthalene core.
This one-step process is highly efficient and precisely replaces the nitrogen atom with a CH unit, leaving the rest of the molecular skeleton intact. nih.gov A wide range of substituted isoquinolines can be used as starting materials, allowing for the synthesis of correspondingly substituted naphthalenes. nih.gov This method provides a facile route to naphthalene derivatives that might be difficult to access through classical electrophilic substitution, especially where specific substitution patterns are desired. For the synthesis of this compound, one could envision starting with a suitably substituted isoquinoline, such as a 7-chloro-1-methylisoquinoline, and applying this N-to-C transmutation protocol.
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products
The successful synthesis of a target compound like this compound is critically dependent on the ability to isolate it from reaction byproducts, unreacted starting materials, and isomeric impurities. Advanced purification and analytical techniques are therefore indispensable.
Chromatographic Methods for Product Isolation and Monitoring (e.g., Column Chromatography, Thin-Layer Chromatography, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are the cornerstone of purification and analysis in organic synthesis, separating compounds based on differential partitioning between a stationary phase and a mobile phase. researchgate.net
Column Chromatography is a preparative technique used to isolate and purify products. For naphthalene derivatives, silica (B1680970) gel or alumina (B75360) are common stationary phases. researchgate.netmdpi.com The choice of eluent (mobile phase) is critical and is often a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297). researchgate.net By carefully selecting the solvent system, isomers with minor differences in polarity, such as α- and β-substituted naphthalenes, can be effectively separated. researchgate.netmdpi.com For instance, the purification of 7-chloroquinaldine, a related heterocyclic compound, was achieved using flash chromatography with a methylene (B1212753) chloride:ethyl acetate (98:2) eluent system. prepchem.com
Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. It operates on the same principles as column chromatography but on a smaller scale, providing rapid separation and visualization of the components in a reaction mixture. sciencemadness.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. The sample is vaporized and passed through a long capillary column (GC), which separates the components. Each separated component then enters a mass spectrometer (MS), which provides a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. researchgate.net GC-MS is routinely used for the analysis of chlorinated naphthalenes and can quantify the purity of the final product and identify trace impurities. researchgate.netnih.govshimadzu.com The technique is sensitive enough to detect compounds at very low concentrations. nih.gov
| Chromatographic Method | Primary Use | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Information Obtained |
| Column Chromatography | Product Isolation & Purification | Silica Gel, Alumina researchgate.netmdpi.com | Hexane/Ethyl Acetate mixtures researchgate.net | Purified compound fractions |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel on glass/aluminum | Hexane/Ethyl Acetate mixtures sciencemadness.org | Number of components, relative polarity |
| Gas Chromatography (GC) | Separation of Volatiles | Fused silica capillary column | Helium, Nitrogen | Retention time, purity assessment |
| Mass Spectrometry (MS) | Compound Identification | N/A (Ionization chamber) | N/A | Molecular weight, fragmentation pattern |
Crystallization Techniques for Enhanced Compound Purity (e.g., Static Distribution Crystallization)
Crystallization is a highly effective purification technique that can yield compounds of exceptional purity. iscientific.org It exploits differences in solubility of the target compound and its impurities in a given solvent at different temperatures. The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. The target compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities behind in the mother liquor. google.com
Several crystallization methods can be employed:
Slow Cooling Crystallization : This is the most common method, where a saturated solution is cooled gradually. A patent for purifying 1-chloromethyl naphthalene describes dissolving the crude product in an alcohol solvent, heating, and then cooling at a controlled rate (e.g., 0.05 °C/min to 0.1 °C/min) to a low temperature (-5 to -3 °C) to induce crystallization and effectively separate impurities. google.com
Vapor Diffusion : This technique is ideal for small quantities of material. The compound is dissolved in a "good" solvent in a small open vial, which is then placed in a sealed larger container holding a volatile "bad" solvent (an anti-solvent). Over time, the anti-solvent vapor diffuses into the inner vial, slowly reducing the solubility of the compound and promoting the growth of high-quality crystals. unifr.ch
Static Distribution Crystallization : While not explicitly detailed under this name in the search results, the term implies a process where crystallization occurs without agitation from a multi-component system. This concept underpins methods like slow cooling and vapor diffusion where the system is left undisturbed to allow for the slow, ordered formation of a crystal lattice. iscientific.orgunifr.ch The purification of naphthalene itself has been achieved by dissolving it in a solvent mixture (e.g., methanol (B129727) and water) that holds impurities in solution while the pure naphthalene crystallizes upon cooling. google.com This selective partitioning between the solid (crystal) and liquid (mother liquor) phases in a static system is the essence of achieving high purity.
These advanced purification techniques, often used in combination, are essential for obtaining this compound in a state of high purity suitable for further research or application.
Chemical Reactivity and Transformation Studies of this compound
Oxidative Transformations and Resulting Chemical Species (e.g., Naphthoquinones)
This compound is susceptible to oxidation, a reaction that can lead to the formation of naphthoquinones. Naphthoquinones are derivatives of naphthalene where two hydrogen atoms are replaced by two oxygen atoms, forming a diketone structure. These compounds are of interest due to their presence in various natural products and their potential as bioactive molecules. nih.gov The oxidation process often involves reagents that can overcome the aromatic stability of the naphthalene ring system. The conjugated electron system of naphthalenes can participate in reactions that transport electrons, leading to the generation of radical species and subsequent oxidation. nih.gov
Common oxidizing agents employed for such transformations on aromatic systems include potassium permanganate (B83412) and chromium trioxide. The reaction conditions determine the extent of oxidation and the specific resulting chemical species.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Naphthoquinones |
Reduction Reactions and Formation of Hydro-Derivatives
The aromatic system of this compound can undergo reduction to yield hydro-derivatives, such as tetralin (tetrahydronaphthalene) structures. These reactions decrease the degree of unsaturation in the naphthalene core. Powerful reducing agents are typically required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including aromatic systems under certain conditions. masterorganicchemistry.com Another common method is catalytic hydrogenation, which involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt). This method is widely used for the reduction of aromatic rings. The chlorination of 1-methylnaphthalene can also lead to addition products, including tetrachloro-derivatives of 1-methyl-tetralin, indicating the naphthalene core's ability to undergo reduction/addition reactions. youtube.comrsc.org
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Hydro-derivatives | |
| Catalytic Hydrogenation | Hydrogen Gas (H₂), Palladium (Pd) catalyst | Hydro-derivatives |
Electrophilic Aromatic Substitution Patterns and Mechanisms
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. For substituted naphthalenes like this compound, the regiochemical outcome is governed by the directing effects of the existing substituents. researchgate.networdpress.com
Directing Effects: The 1-methyl group is an activating group due to its positive inductive effect (+I) and hyperconjugation, directing incoming electrophiles to the ortho (position 2) and para (position 4) positions. libretexts.org The 7-chloro group is a deactivating group due to its negative inductive effect (-I), but it is also an ortho, para-director because of the resonance donation of its lone pairs (+M effect). It directs incoming electrophiles to the ortho (positions 6 and 8) and para (no para position available) positions relative to itself. libretexts.org
Predicted Reactivity: The activating nature of the methyl group makes the ring it is attached to (the "A" ring) more susceptible to electrophilic attack than the ring containing the deactivating chloro group (the "B" ring). Therefore, substitution is strongly favored on the A ring. Between the available ortho (C2) and para (C4) positions, the C4 position is generally preferred to minimize steric hindrance from the peri-hydrogen at C8, which is a common feature in naphthalene chemistry. wordpress.com For example, the Friedel-Crafts acylation of 1-methylnaphthalene yields 1-acyl-4-methylnaphthalene as the main product. scirp.org
| Reaction Type | Predicted Major Product Position(s) | Rationale | Reference(s) |
| Nitration | 4-nitro-7-chloro-1-methylnaphthalene | The activating methyl group directs the electrophile to the less sterically hindered para position. | wordpress.comlibretexts.org |
| Halogenation | 4-halo-7-chloro-1-methylnaphthalene | The activating methyl group directs the electrophile to the less sterically hindered para position. | wordpress.comlibretexts.org |
| Friedel-Crafts Acylation | 4-acyl-7-chloro-1-methylnaphthalene | The activating methyl group directs the electrophile to the less sterically hindered para position. Acylation of 1-methylnaphthalene favors the 4-position. | scirp.org |
| Sulfonation | 4-sulfonic acid-7-chloro-1-methylnaphthalene | The activating methyl group directs the electrophile to the less sterically hindered para position. | wordpress.comlibretexts.org |
Nucleophilic Substitution Reactions Involving the Chlorine Moiety
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These substituents are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov
Mechanistic Investigations of Intramolecular Rearrangements and Isomerization
The naphthalene scaffold is a robust aromatic system, and intramolecular rearrangements or isomerizations typically require significant energy input, such as high temperatures or catalysis by strong acids. acs.orgacs.org
Research on related polycyclic aromatic hydrocarbons has demonstrated that such transformations are mechanistically complex. For instance, acid-catalyzed isomerizations of binaphthyls and phenylnaphthalenes are proposed to proceed through ipso-arenium ion intermediates, where a proton attacks a carbon atom already bearing a substituent, leading to substituent migration. acs.org Thermal rearrangements, like that of azulene (B44059) to the more stable naphthalene, can occur via even more complex pathways involving intermediates such as vinylidenes. acs.org
While these studies establish the possibility of rearrangements within naphthalene-based systems, specific mechanistic investigations into the intramolecular rearrangement or isomerization of this compound have not been prominently reported in the scientific literature. Such a reaction would likely involve the migration of either the methyl or chloro substituent, a process that would require overcoming a substantial activation energy barrier.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive tool for determining the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In 7-Chloro-1-methylnaphthalene, the chemical shifts of the protons are influenced by the electronic effects of the chloro and methyl substituents, as well as their positions on the naphthalene (B1677914) ring.
Generally, the methyl group protons in 1-methyl derivatives of naphthalene experience an upfield shift due to the shielding effect of the aromatic ring, typically resonating in the range of δ 2.3–2.5 ppm. Conversely, the presence of a chloro group leads to a deshielding effect on adjacent protons, causing them to resonate at a downfield shift, often between δ 7.5–8.2 ppm. The analysis of coupling constants (J-values) between adjacent protons further aids in assigning the specific positions of the aromatic protons, revealing their connectivity. The specific assignment of proton signals for this compound requires detailed 2D NMR experiments, such as COSY and NOESY, to definitively map the proton-proton correlations.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| CH₃ | 2.3–2.5 | s | - |
| Aromatic H | 7.5–8.2 | m | - |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The predicted values are based on general ranges for similar structures and require experimental verification.
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | 20–22 |
| C-7 (C-Cl) | 125–135 |
| Other Aromatic C | 120–140 |
Note: These are general predicted ranges and require experimental data for precise assignment.
Application of Isotopic Labeling (e.g., ¹³C-labeled precursors) in NMR Studies
Isotopic labeling, particularly with ¹³C, is a powerful technique to enhance the sensitivity and simplify the analysis of NMR spectra, especially for complex molecules. nih.gov While specific studies on the isotopic labeling of this compound are not extensively documented, the principles can be readily applied.
For instance, synthesizing this compound using a ¹³C-labeled methyl precursor (e.g., ¹³C-methyl iodide) would result in a significantly enhanced signal for the methyl carbon in the ¹³C NMR spectrum. This selective enrichment can be invaluable for confirming the assignment of the methyl group and for studying reaction mechanisms or metabolic pathways involving this compound. Similarly, the use of precursors with ¹³C incorporated into the naphthalene ring can help in unambiguously assigning the aromatic carbon signals. nih.gov This approach is particularly useful in conjunction with 2D NMR techniques to trace the connectivity of the carbon skeleton. nih.gov
The use of isotopic labeling can also be extended to other nuclei. For example, while chlorine NMR (³⁵Cl and ³⁷Cl) is generally challenging due to the quadrupolar nature of these nuclei leading to broad signals, isotopic enrichment could potentially be used in specialized solid-state NMR studies to probe the local environment of the chlorine atom. huji.ac.ilpascal-man.com
Correlating Theoretical and Experimental NMR Chemical Shifts
The prediction of NMR chemical shifts through computational methods, such as Density Functional Theory (DFT), has become an increasingly valuable tool for structural elucidation. researchgate.netmdpi.com By calculating the magnetic shielding tensors for each nucleus in a molecule, theoretical chemical shifts can be obtained and compared with experimental data. researchgate.net This correlation can provide strong evidence for the proposed structure and help in the assignment of complex spectra.
For this compound, DFT calculations could be performed to predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. mdpi.com A good correlation between the calculated and experimentally measured chemical shifts would provide a high degree of confidence in the structural assignment. researchgate.net Any significant deviations between theoretical and experimental values might suggest an incorrect structural assignment or the presence of conformational dynamics that are not accounted for in the computational model. nih.gov
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mst.dk This makes it an ideal method for the analysis of complex mixtures and the identification of individual components.
In the context of this compound, GC-MS can be used to assess the purity of a synthesized sample. The gas chromatogram would ideally show a single major peak corresponding to this compound, with the retention time being characteristic of the compound under the specific GC conditions. Any additional peaks would indicate the presence of impurities, such as starting materials, byproducts, or isomers.
The mass spectrum obtained from the GC-MS analysis provides crucial information for the identification of this compound. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (approximately 176.64 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster, with a peak at m/z corresponding to the molecule containing ³⁵Cl and a smaller peak at M+2 corresponding to the molecule containing ³⁷Cl. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for naphthalenes include the loss of the methyl group or the chlorine atom, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the identity of the compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |
|---|---|---|---|
| [M]⁺ | 176 | 178 | Molecular ion |
| [M-CH₃]⁺ | 161 | 163 | Loss of a methyl group |
| [M-Cl]⁺ | 141 | - | Loss of a chlorine atom |
Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the functional groups present in this compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and aliphatic components, as well as the carbon-chlorine bond.
While a specific spectrum for this compound is not widely published, its features can be predicted based on analogous structures like 1-methylnaphthalene (B46632) and 1-chloronaphthalene (B1664548). nist.govnist.gov Key expected absorptions include:
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Arising from the methyl group, these bands appear just below 3000 cm⁻¹.
Aromatic C=C Stretch: A series of sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring system.
C-Cl Stretch: A strong absorption in the fingerprint region, generally between 800 and 600 cm⁻¹, is indicative of the carbon-chlorine bond.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | ~3100-3000 | Ar-H |
| Aliphatic C-H Stretch | ~2975-2850 | -CH₃ |
| Aromatic C=C Ring Stretch | ~1600, 1580, 1500, 1450 | Naphthalene Ring |
| C-H Bending | ~1460, 1380 | -CH₃ |
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable structural information.
Based on studies of related compounds like 1-methylnaphthalene, the Raman spectrum would be expected to prominently feature signals for the aromatic ring and the methyl group. researchgate.net Key expected Raman shifts include:
Methyl Symmetric and Asymmetric Stretches (υs, υa): These would appear in the high-frequency region of the spectrum. researchgate.net
Aromatic C-H Stretching Mode (υ(=CH)): This mode is also found in the high-frequency region. researchgate.net
Ring Breathing Modes: Strong, sharp peaks in the fingerprint region corresponding to the collective vibrations of the naphthalene ring system.
C-Cl Stretch: The carbon-chlorine bond would also produce a characteristic signal in the lower frequency range.
Analysis of these bands, particularly in comparison to reference spectra of 1-methylnaphthalene and 1-chloronaphthalene, allows for detailed structural confirmation. researchgate.netresearchgate.net
Table 3: Predicted Raman Shifts for this compound (based on 1-methylnaphthalene)
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | ~3050 | Ar-H |
| Methyl Asymmetric Stretch | ~2930 | -CH₃ |
| Methyl Symmetric Stretch | ~2870 | -CH₃ |
| Aromatic Ring C=C Stretch | ~1580 | Naphthalene Ring |
| Ring Breathing/Puckering | ~1380 | Naphthalene Ring |
Electronic Spectroscopy for Electronic Structure Probing
Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide insights into the electronic transitions and photophysical properties of a molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π to π* transitions). The naphthalene core is a strong chromophore. The UV-Vis spectrum of 1-methylnaphthalene in dioxane shows absorption maxima (λmax) at 267 nm, 279 nm, and 314 nm. nih.gov
The introduction of substituents onto the naphthalene ring typically influences the absorption spectrum. Both the chloro group (an auxochrome with -I and +M effects) and the methyl group (an auxochrome with a +I effect) are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted naphthalene. mdpi.comresearchgate.net Therefore, the absorption spectrum of this compound should resemble that of 1-methylnaphthalene but may be slightly red-shifted. nih.gov
Table 4: UV-Vis Absorption Maxima (λmax) for Naphthalene and a Related Derivative
| Compound | Solvent | Absorption Maxima (λmax) in nm |
|---|---|---|
| Naphthalene | Cyclohexane | 221, 275, 312 |
Naphthalene and its derivatives are well-known for their fluorescent properties, emitting light upon relaxation from an excited electronic state. mdpi.com Fluorescence spectroscopy measures the emission spectrum, which is often a mirror image of the absorption spectrum's fine structure. Photophysical investigations of this compound would involve measuring its fluorescence spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime.
The presence of the chlorine atom can significantly influence the photophysical properties due to the "heavy-atom effect." This effect can enhance the rate of intersystem crossing, a process where the molecule transitions from the excited singlet state (S₁) to a triplet state (T₁). This alternative de-excitation pathway competes with fluorescence, often leading to a decrease in the fluorescence quantum yield and a shorter fluorescence lifetime compared to the non-halogenated analogue, 1-methylnaphthalene. Detailed photophysical studies are necessary to quantify these effects and fully characterize the excited-state behavior of the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. However, a comprehensive review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction studies for this compound. Consequently, the specific bond lengths, bond angles, and detailed intermolecular interactions for this compound in the solid state have not been experimentally determined and reported.
While experimental data for this compound is unavailable, analysis of closely related compounds can provide valuable, albeit predictive, insights into its structural characteristics. For instance, studies on other substituted naphthalenes reveal general trends in molecular geometry and crystal packing that are likely applicable.
Precision Analysis of Bond Lengths and Bond Angles
Without experimental data for this compound, we must rely on theoretical models and data from analogous structures to infer its geometric parameters. The naphthalene core is aromatic, and its bond lengths are expected to be intermediate between those of single and double bonds. However, the presence of both a chloro and a methyl substituent will introduce electronic and steric effects, causing deviations from the idealized D2h symmetry of naphthalene.
For comparison, a high-resolution microwave spectroscopy study on the related molecule 1-chloronaphthalene has provided precise experimental and theoretical data for its structure. uva.es Similarly, X-ray diffraction studies have been conducted on other naphthalene derivatives, such as 1,4-bis(chloromethyl)naphthalene. nih.gov In the latter, the bond lengths within the naphthalene ring system were found to range from 1.344(6) Å to 1.425(5) Å. nih.gov
Based on these related structures, a theoretical estimation of the bond lengths and angles for this compound can be proposed. The C-Cl bond length would be expected to be in the typical range for aryl chlorides. The C-C bonds of the naphthalene skeleton will exhibit some variation, influenced by the electronic push-pull effects of the methyl and chloro groups. The bond angles within the aromatic rings will likely deviate slightly from the perfect 120° of an ideal hexagon due to the steric strain introduced by the peri-interaction between the 1-methyl group and the hydrogen at the 8-position.
Below is a table of predicted bond lengths and angles for this compound, based on computational models and data from similar compounds. It must be emphasized that these are not experimentally determined values.
| Parameter | Predicted Value Range |
| C-Cl Bond Length | ~1.74 Å |
| C-C (aromatic) Bond Length | 1.36 - 1.43 Å |
| C-C (methyl) Bond Length | ~1.51 Å |
| C-H (aromatic) Bond Length | ~1.08 Å |
| C-H (methyl) Bond Length | ~1.09 Å |
| C-C-C (ring) Bond Angle | 118 - 122° |
| C-C-Cl Bond Angle | ~119 - 121° |
| H-C-H (methyl) Bond Angle | ~109.5° |
Elucidation of Crystal Packing Interactions and Intermolecular Forces
The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular forces. For this compound, several types of interactions would be anticipated to play a role in its crystal packing. These include van der Waals forces, π-π stacking interactions, and potentially weak C-H···Cl hydrogen bonds.
The planar naphthalene core is highly susceptible to π-π stacking, a common motif in the crystal structures of polycyclic aromatic hydrocarbons. In the crystal structure of 1,4-bis(chloromethyl)naphthalene, molecules are arranged into stacks through π-π interactions between the aromatic rings of adjacent molecules, with a centroid-centroid distance of 3.940 Å. nih.gov A similar arrangement would be expected for this compound, likely with an offset or slipped-stack conformation to minimize steric repulsion and maximize attractive interactions.
Furthermore, weak hydrogen bonds of the C-H···π and C-H···Cl type are also likely to be present, further stabilizing the crystal lattice. The chlorine atom, with its partial negative charge and lone pairs, can act as a weak hydrogen bond acceptor for the aromatic and methyl C-H groups of neighboring molecules.
Resolution of Stereochemical and Regioisomeric Ambiguities
X-ray crystallography is an unambiguous method for determining the constitution and relative stereochemistry of a molecule. In the case of this compound, its synthesis via the chlorination of 1-methylnaphthalene can potentially yield several different regioisomers. While other spectroscopic techniques like NMR can provide strong evidence for the substitution pattern, single-crystal X-ray diffraction would provide the definitive and unequivocal structural proof.
By precisely locating the positions of the chlorine atom and the methyl group on the naphthalene framework, X-ray crystallography would confirm the 1,7-substitution pattern, distinguishing it from all other possible isomers such as 1-chloro-2-methylnaphthalene, 1-chloro-4-methylnaphthalene, etc. The resulting three-dimensional model would serve as an absolute reference for the compound's identity. As this compound is achiral, there are no stereochemical ambiguities such as enantiomers or diastereomers to resolve.
Theoretical and Computational Chemistry Approaches to 7 Chloro 1 Methylnaphthalene
Quantum Chemical Calculations for Electronic and Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like 7-chloro-1-methylnaphthalene. These ab initio and density functional theory methods solve approximations of the Schrödinger equation to determine electronic structure and energy.
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular geometry and energy of chemical systems. It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized molecules like this compound. The process involves finding the lowest energy arrangement of atoms in space, known as geometry optimization.
In a typical DFT calculation, a functional (e.g., B3LYP or MPWB1K) and a basis set (e.g., 6-31+G(d,p) or aug-cc-pVTZ) are chosen to approximate the exchange and correlation energies of the electrons. nih.govnih.gov For this compound, DFT would be used to calculate its most stable 3D structure, yielding precise bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is a local minimum on the potential energy surface. Recent efforts have led to the creation of databases of quantum chemical properties for various Cl-PAHs, often employing DFT to calculate optimized geometries and other parameters. biorxiv.orgresearchgate.net
Illustrative Data Table: Predicted Geometric Parameters for this compound
The following data is a hypothetical representation of optimized geometric parameters for this compound, based on DFT calculations performed on naphthalene (B1677914) and similar substituted aromatic compounds. Actual values would require specific calculations.
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-C (Aromatic) Bond Length | ~1.37 - 1.43 Å |
| C-C (Methyl) Bond Length | ~1.51 Å |
| C-H (Aromatic) Bond Length | ~1.08 Å |
| C-C-C (Ring) Bond Angle | ~118° - 122° |
| C-C-Cl Bond Angle | ~119° |
| Interactive Table |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor.
LUMO: The innermost orbital without electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons. A lower ELUMO suggests a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. acs.org A large gap implies high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap suggests the molecule is more reactive.
For this compound, the electron-donating methyl group and the electron-withdrawing, electronegative chlorine atom would influence the HOMO and LUMO energy levels. Studies on other substituted naphthalenes show that functional groups significantly modulate the HOMO-LUMO gap. researchgate.netrsc.org The introduction of substituents generally leads to a reduction in the energy gap compared to the parent naphthalene molecule, which enhances reactivity. rsc.org
Illustrative Data Table: Predicted Frontier Orbital Energies for this compound
The following data is hypothetical, based on trends observed in computational studies of similar chlorinated aromatic compounds. biorxiv.orgmdpi.com All values are in electron volts (eV).
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Interactive Table |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is calculated to predict how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential. researchgate.net
Red/Yellow: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack.
Blue: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show a region of high negative potential (red) around the electronegative chlorine atom due to its lone pairs. The π-electron clouds of the naphthalene rings would also represent areas of negative potential, making them susceptible to electrophilic attack. researchgate.netmdpi.com The hydrogen atoms would exhibit positive potential (blue). Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of reactions. dntb.gov.ua
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in exploring the step-by-step processes of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
By mapping the potential energy surface of a reaction, computational chemistry can elucidate detailed reaction mechanisms. This involves identifying all relevant intermediates, products, and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along the lowest energy path of a reaction step. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.
For this compound, this approach could be used to study various reactions, such as further chlorination, oxidation, or nucleophilic substitution. For example, in a palladium-catalyzed amination reaction involving a related chloromethylnaphthalene, DFT calculations were used to determine that the reaction proceeds through an intramolecular C-N bond coupling with a calculated free energy barrier of 13.1 kcal/mol. xmu.edu.cnacs.org Similar calculations could predict the most likely sites for further electrophilic substitution on the this compound ring system by comparing the activation energies for attack at different positions.
Illustrative Data Table: Hypothetical Activation Energy for an Electrophilic Addition Step
This table illustrates the kind of data generated from mechanistic studies, based on DFT calculations of polychlorinated naphthalene formation. nih.gov The values are hypothetical for this compound.
| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |
| H-abstraction by OH radical | DFT (MPWB1K/6-311+G(3df,2p)) | ~0.2 |
| Radical-Radical Coupling | DFT (MPWB1K/6-311+G(3df,2p)) | ~5-10 |
| Interactive Table |
Computational kinetics combines electronic structure calculations with statistical mechanics theories, such as Canonical Variational Transition-state Theory (CVT), to calculate reaction rate constants. nih.govmdpi.com This allows for the prediction of how fast a reaction will proceed at a given temperature and pressure.
The primary formation route for this compound is likely the electrophilic chlorination of 1-methylnaphthalene (B46632). rsc.org This can occur in the gas phase, particularly during combustion processes where chlorinated precursors are present. researchgate.netacs.org Computational studies on the gas-phase formation of various polychlorinated naphthalenes (PCNs) from precursors like chlorophenols have successfully modeled complex reaction networks. nih.govnih.govmdpi.comnih.gov These studies calculate the rate constants for key elementary steps over a wide temperature range (e.g., 600–1200 K), identifying the most favorable pathways and predicting the final isomer distribution. nih.govmdpi.com A similar kinetic study for the chlorination of 1-methylnaphthalene could determine the conditions that favor the formation of the 7-chloro isomer over other possible isomers.
Application of Advanced Kinetic Theories (e.g., Canonical Variational Transition-State Theory with Small Curvature Tunneling)
The study of chemical reaction kinetics is fundamental to understanding the formation, transformation, and degradation of chemical compounds. For complex molecules like this compound, advanced kinetic theories are necessary to accurately predict reaction rates. Canonical Variational Transition-State Theory (CVT) combined with the Small Curvature Tunneling (SCT) correction is a robust theoretical framework for this purpose. wikipedia.orgumn.eduumn.edu
Canonical Variational Transition-State Theory (CVT):
CVT is a refinement of conventional Transition State Theory (TST). wikipedia.org In TST, the transition state is assumed to be a single point of maximum energy along the minimum energy path (MEP) of a reaction. However, this assumption can lead to inaccuracies. CVT improves upon this by variationally optimizing the position of the dividing surface between reactants and products to minimize the calculated reaction rate. wikipedia.orgumn.edu This approach effectively minimizes the recrossing of the dividing surface by reacting molecules, leading to a more accurate rate constant. wikipedia.org
Small Curvature Tunneling (SCT):
For reactions involving the transfer of light particles like hydrogen atoms, quantum mechanical tunneling can play a significant role, even at moderate to high temperatures. The SCT method is a multidimensional tunneling correction that accounts for the fact that the actual tunneling path may not follow the MEP but can "cut the corner" to find a shorter path, especially when the reaction path has a significant curvature. rsc.org
Application to this compound:
While no specific CVT/SCT studies on this compound have been published, research on the formation of polychlorinated naphthalenes (PCNs) from chlorophenol precursors provides a relevant example of how this methodology can be applied. nih.govdntb.gov.ua A theoretical study on the formation of PCNs from 3-chlorophenol (B135607) used density functional theory (DFT) in conjunction with CVT/SCT to investigate the reaction mechanisms and kinetics. nih.govdntb.gov.ua
A hypothetical application of CVT/SCT to a reaction involving this compound, such as hydrogen abstraction by a hydroxyl radical (a key atmospheric degradation process), would involve the following steps:
Mapping the Potential Energy Surface (PES): Using a high-level quantum chemistry method, the PES for the reaction would be calculated to identify the reactants, products, and the transition state.
Calculating the Minimum Energy Path (MEP): The MEP connecting the reactants and products via the transition state would be determined.
CVT Calculation: The rate constant would be calculated at various temperatures along the MEP to find the minimum rate, thus defining the variational transition state for each temperature.
The results of such a study would provide crucial data on the atmospheric lifetime and degradation pathways of this compound. An illustrative data table for a hypothetical reaction is presented below.
Table 1: Hypothetical CVT/SCT Rate Constants for the Reaction of this compound with OH Radical
| Temperature (K) | CVT Rate Constant (cm³/molecule·s) | SCT Transmission Coefficient | Final Rate Constant (cm³/molecule·s) |
|---|---|---|---|
| 200 | 1.5 x 10⁻¹³ | 2.8 | 4.2 x 10⁻¹³ |
| 300 | 5.2 x 10⁻¹³ | 1.9 | 9.9 x 10⁻¹³ |
| 500 | 3.8 x 10⁻¹² | 1.3 | 4.9 x 10⁻¹² |
This table is illustrative and not based on experimental data.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for exploring the structural and interactive properties of molecules. These methods can provide insights into how this compound interacts with biological systems and its conformational flexibility.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery and to understand the interactions of small molecules with biological macromolecules like proteins and DNA.
Application to this compound:
Given that polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives can exhibit toxicity by interacting with cellular receptors, molecular docking can be employed to investigate the potential binding of this compound to various biological targets. For instance, studies have been conducted on the docking of PAHs with bovine serum albumin (BSA), the aryl hydrocarbon receptor (AHR), and cytochrome P450 enzymes. mdpi.comnih.govresearchgate.net
A hypothetical molecular docking study of this compound with a target protein, such as the aryl hydrocarbon receptor, would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the receptor (from a protein data bank) and this compound (from a chemical database or built using molecular modeling software).
Docking Simulation: Using a docking program to place the ligand into the binding site of the receptor in various conformations and orientations.
Scoring and Analysis: The different poses are then scored based on a scoring function that estimates the binding affinity. The best-scoring poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
The results could predict the binding affinity and the specific residues involved in the interaction, providing a hypothesis for the molecular basis of its potential biological activity.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | TYR-289, PHE-324 | Pi-Pi Stacking |
| 2 | -8.2 | LEU-315, VAL-381 | Hydrophobic |
This table is illustrative and not based on experimental data.
Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, stability, and the dynamics of intermolecular interactions.
Application to this compound:
MD simulations can be used to explore the conformational landscape of this compound. While the naphthalene core is rigid, the methyl group can rotate. MD simulations can determine the preferred rotational orientation of the methyl group and the energy barriers associated with its rotation.
Furthermore, if this compound is docked into a receptor, MD simulations can be used to assess the stability of the predicted binding pose over time. A study on the interaction of PAHs with the human toll-like receptor 4 utilized MD simulations to confirm the stability of the protein-ligand complex. nih.gov
A typical MD simulation protocol for the this compound-receptor complex would include:
System Setup: The docked complex is placed in a simulation box filled with a solvent (e.g., water) and ions to mimic physiological conditions.
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
Production Run: A long simulation is run to collect data on the trajectory of all atoms in the system.
Analysis: The trajectory is analyzed to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to observe any conformational changes in the ligand or the receptor.
Table 3: Illustrative MD Simulation Stability Metrics for a Hypothetical this compound-Receptor Complex
| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSD of Ligand (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 10 | 1.2 | 0.8 |
| 20 | 1.5 | 1.1 |
| 50 | 1.4 | 1.0 |
This table is illustrative and not based on experimental data. A stable complex would show convergence of RMSD values.
Advanced Applications and Research Directions of 7 Chloro 1 Methylnaphthalene and Its Derivatives
Role as a Key Intermediate in Complex Organic Synthesis
7-Chloro-1-methylnaphthalene serves as a pivotal intermediate in the synthesis of more intricate organic compounds. Its defined structure, featuring a reactive chlorine atom on the naphthalene (B1677914) core, allows for a variety of chemical transformations. Standard organic reactions can be employed to modify its structure, making it a versatile precursor for a multitude of derivatives.
The chemical reactivity of this compound makes it a valuable precursor for a range of organic molecules. It can undergo several fundamental reactions, such as oxidation to form naphthoquinones or reduction to yield hydro derivatives. These reactions open pathways to different classes of compounds, starting from a single, well-defined intermediate.
Oxidation reactions can convert the naphthalene system into naphthoquinones, which are important structural motifs in many biologically active compounds. nih.gov Conversely, reduction can saturate parts of the aromatic system. Furthermore, the chlorine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. libretexts.org
Table 1: General Reactions of this compound
| Reaction Type | Reagent Example | Product Class | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Naphthoquinones | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Hydro derivatives | |
| Substitution | Sodium hydroxide (B78521) (NaOH) | Substituted naphthalenes |
The naphthalene scaffold is an extensively explored aromatic system in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products. libretexts.orgacs.org Naphthalene-based compounds have shown a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. libretexts.orgacs.org
While the direct synthesis of commercial pharmaceuticals or agrochemicals from this compound is not widely documented in mainstream literature, its potential as a building block is significant. Its derivatives, such as the corresponding amines or boronic acids, are key components in the types of coupling reactions frequently used in drug discovery to build complex molecules. wikipedia.orgwikipedia.org For instance, the related compound 1-chloromethylnaphthalene is a known intermediate in the synthesis of the antifungal drug Terbinafine. acs.org This highlights the general importance of chlorinated naphthalene structures in the development of pharmaceutically active agents.
This compound is identified as a precursor in the synthesis of advanced materials, particularly dyes. Historical patents also cite chloromethylnaphthalene derivatives as valuable intermediates for manufacturing synthetic dyes. wikipedia.org A plausible and well-established route to such dyes involves a multi-step process:
Amination: The chloro group is first replaced by an amino group (NH₂) to form 7-amino-1-methylnaphthalene, a substituted aniline (B41778). This can be achieved through methods like the Buchwald-Hartwig amination. wikipedia.org
Diazotization: The resulting amine is then treated with a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt. unb.cayoutube.com
Azo Coupling: This highly reactive diazonium salt is then coupled with another aromatic compound (a coupling partner, such as a phenol (B47542) or another amine) to form an azo dye, characterized by the -N=N- linkage that typically imparts vibrant color. unb.cacuhk.edu.hk
In the broader context of materials science, naphthalene-based units are incorporated into advanced polymers for applications like organic solar cells and organic light-emitting diodes (OLEDs). masterorganicchemistry.combldpharm.com While specific examples starting from this compound are not common, its potential to be converted into functionalized monomers for polymerization remains an area of research interest.
Development of Novel Naphthalene-Based Derivatives
Ongoing research focuses on using this compound to create new derivatives with tailored properties. By strategically modifying its structure, chemists can fine-tune the electronic and steric characteristics of the resulting molecules for specific applications.
The chlorine atom on the naphthalene ring is a key handle for introducing new functional groups through cross-coupling reactions, which are foundational in modern organic synthesis.
Substituted Anilines: The synthesis of substituted anilines (aromatic amines) from this compound can be achieved via palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination. wikipedia.orgrsc.org This reaction is renowned for its broad scope, allowing an aryl chloride to be coupled with a wide variety of primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org This method provides a direct route to N-aryl aniline derivatives, which are important structures in pharmaceuticals and electronic materials. acs.org
Heteroaryls: For creating carbon-carbon bonds to synthesize heteroaryl-substituted naphthalenes, the Suzuki-Miyaura coupling is a powerful tool. wikipedia.orgfishersci.co.uk In this reaction, the aryl chloride (this compound) is coupled with a heteroarylboronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to construct biaryl and heteroaryl-aryl structures, which are prevalent in many functional materials and bioactive compounds. nih.gov
Table 2: Potential Cross-Coupling Reactions for Derivative Synthesis
| Reaction Name | Coupling Partner | Product Type | Catalyst System Example | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Substituted Aniline | Pd Catalyst + Phosphine Ligand | wikipedia.org |
| Suzuki-Miyaura Coupling | (Hetero)arylboronic Acid | (Hetero)aryl-substituted Naphthalene | Pd Catalyst + Base | wikipedia.org |
Macrocycles are large ring-like molecules that are of great interest in supramolecular chemistry, catalysis, and drug delivery. libretexts.org The synthesis of functionalized macrocycles often involves linking smaller building blocks together. One strategy involves creating "pendant-arm" macrocycles, where a functional group is attached to the main ring.
While the specific use of this compound as a building block for constructing the backbone of polyazamacrocycles is not extensively documented, it represents a potential area for future research. Synthetic strategies could envision using a derivative of this compound as a sidearm to be attached to a pre-formed macrocyclic structure. Alternatively, difunctional derivatives could theoretically be used in macrocyclization reactions. The development of synthetic methods to incorporate such naphthalene units into macrocyclic scaffolds could lead to new molecules with unique host-guest binding properties or catalytic activities. nih.gov
Structure-Activity Relationship Studies for Tailored Properties
The specific placement of chloro and methyl groups on the naphthalene scaffold of this compound is fundamental to its chemical behavior and dictates its potential for advanced applications. Structure-activity relationship (SAR) studies on naphthalene derivatives reveal that the nature and position of substituents can significantly modulate their electronic, optical, and electrochemical properties.
Research into core-substituted naphthalene diimides, which are derivatives of the basic naphthalene structure, demonstrates that the introduction of different functional groups can tune the molecule's absorption and emission spectra across the visible range. For instance, the substitution of chlorine atoms with alkyl- or arylamines can cause a significant bathochromic (red) shift in the absorption maxima. acs.org This principle of tuning optical properties is critical in the development of novel dyes and functional materials for electronic devices.
While direct studies on the material properties of this compound are not extensively documented in publicly available literature, the principles from related compounds can be extrapolated. The electron-withdrawing nature of the chlorine atom at the 7-position, combined with the electron-donating methyl group at the 1-position, creates a specific electronic distribution across the naphthalene ring. This arrangement can influence the molecule's reactivity and its potential as a building block in the synthesis of more complex materials with tailored properties. For example, naphthalenes are known to be interesting building blocks for organic materials with specific optical and electronic properties. nih.gov The functional groups on this compound could be modified to create derivatives for use in polymer solar cells or as specialized dyes. rsc.org
The table below summarizes the potential influence of the chloro and methyl substituents on the properties of the naphthalene core, based on established principles of organic chemistry and materials science.
| Property | Influence of 7-Chloro Group | Influence of 1-Methyl Group | Potential Tailored Application |
| Electronic Properties | Electron-withdrawing, influences charge distribution | Electron-donating, influences charge distribution | Organic semiconductors, components in electronic devices |
| Optical Properties | Can cause shifts in absorption/emission spectra | Can modify solubility and solid-state packing, indirectly affecting optical properties | Fluorescent probes, organic light-emitting diodes (OLEDs) |
| Reactivity | Directs further electrophilic substitution, potential site for nucleophilic substitution | Influences reactivity at adjacent positions, can be a site for functionalization | Precursor for synthesis of complex organic molecules and polymers |
Exploration of Biological Activities and Underlying Mechanisms (Excluding Clinical/Toxicity Data)
The biological activities of this compound and its derivatives are an area of active investigation, particularly concerning their interactions with biological systems at a molecular level.
Investigations into Antimicrobial Efficacy and Mechanisms of Action
Substituted naphthalenes have demonstrated notable antimicrobial properties. Research has shown that chlorinated naphthalene derivatives can exhibit significant activity against various bacterial strains. While specific studies on the antimicrobial efficacy of this compound are limited, research on related compounds provides valuable insights. For example, studies on chlorinated 1-hydroxynaphthalene-2-carboxanilides have revealed that the position of chlorine atoms is crucial for their antistaphylococcal activity.
The mechanism of action for such compounds is thought to be multi-faceted. One proposed mechanism involves the inhibition of the bacterial respiratory chain. Another potential mechanism is the downregulation of essential proteins involved in bacterial survival and growth, such as those responsible for protein and nucleic acid synthesis. The lipophilicity of the molecule, which is influenced by the presence of both the chlorine and methyl groups, also plays a critical role in its ability to interact with and penetrate bacterial cell membranes. The predicted XLogP3 value for this compound is 4.5, indicating a high degree of lipophilicity. nih.gov
The table below presents a hypothetical overview of the potential antimicrobial profile of this compound based on findings for structurally similar compounds.
| Microbial Target | Potential Mechanism of Action | Supporting Evidence from Related Compounds |
| Bacterial Cell Membrane | Disruption of membrane integrity due to lipophilicity | High lipophilicity is a common feature of membrane-active antimicrobials. |
| Bacterial Respiratory Chain | Inhibition of electron transport | Some salicylamides, which can be structurally related to naphthalene derivatives, are known to inhibit cellular respiration. |
| Essential Bacterial Enzymes | Inhibition of enzymes crucial for metabolism or replication | Naphthoquinones, oxidation products of naphthalenes, are known to inhibit various enzymes. nih.gov |
| Protein Synthesis | Downregulation of proteins involved in translation | Chemoproteomic analysis of related compounds has shown downregulation of key bacterial proteins. |
Research into Interactions with Specific Molecular Targets, Enzymes, and Receptors
The biological effects of this compound are believed to stem from its interaction with specific molecular targets within biological systems, such as enzymes and receptors. While the precise targets of this compound are a subject of ongoing research, studies on related naphthalene derivatives have identified several potential interaction partners.
Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, have been employed to investigate the interaction of naphthalene derivatives with various biological targets. For instance, naphthalene-based compounds have been docked with estrogen receptors and other proteins implicated in disease pathways. The oxidation of this compound can lead to the formation of naphthoquinones. Naphthoquinone derivatives are known to interact with biological systems through various mechanisms, including the generation of reactive oxygen species and the inhibition of enzymes like topoisomerases. nih.gov
The specific substitution pattern of this compound would influence its binding affinity and selectivity for different molecular targets. The chloro group can participate in halogen bonding, a type of non-covalent interaction that can be important in ligand-receptor binding. The methyl group can form hydrophobic interactions within the binding pocket of a protein.
Environmental Research on Formation Mechanisms (Excluding Toxicity and Degradation Pathways)
Understanding the environmental sources and behavior of chlorinated naphthalenes is crucial for assessing their environmental impact.
Studies on the Formation of Chlorinated Naphthalenes in Environmental and Combustion Processes
Chlorinated naphthalenes, including isomers of chloro-methylnaphthalene, are not known to occur naturally. They are primarily formed as unintentional byproducts in various industrial and combustion processes. The incineration of municipal and industrial waste is a significant source of polychlorinated naphthalenes (PCNs). researchgate.net During these high-temperature processes, naphthalene and other polycyclic aromatic hydrocarbons (PAHs) can react with chlorine sources to form a wide range of chlorinated derivatives.
Studies have shown that the homologue profiles of PCNs in flue gas from incinerators are often dominated by lower chlorinated compounds. The direct chlorination of naphthalene is a likely formation pathway. acs.org The synthesis of this compound in a laboratory setting typically involves the direct chlorination of 1-methylnaphthalene (B46632) using a catalyst like ferric chloride. rsc.org This suggests that similar reactions can occur in industrial settings where the necessary precursors and conditions are present.
Research into Environmental Fate and Transport Phenomena (e.g., Adsorption to Environmental Matrices)
The environmental fate and transport of a chemical are governed by its physicochemical properties. For this compound, its relatively low water solubility and high lipophilicity (as indicated by its predicted XLogP3 of 4.5) suggest that it will have a strong tendency to adsorb to organic matter in soil and sediment. nih.gov This adsorption process reduces its mobility in aqueous environments.
The transport of chlorinated naphthalenes in the environment is also influenced by their volatility. Less chlorinated naphthalenes are more volatile and can be transported over long distances in the atmosphere. The adsorption of these compounds to particulate matter in the air can facilitate their removal from the atmosphere through wet and dry deposition.
The table below lists the key physicochemical properties of this compound that influence its environmental fate and transport.
| Property | Value/Expected Behavior | Implication for Environmental Fate and Transport |
| Molecular Formula | C₁₁H₉Cl | - |
| Molecular Weight | 176.64 g/mol | Influences volatility and transport. |
| Predicted XLogP3 | 4.5 nih.gov | High lipophilicity, strong tendency to adsorb to soil and sediment. |
| Water Solubility | Expected to be low | Limited mobility in aqueous systems. |
| Vapor Pressure | Expected to be low | Lower potential for long-range atmospheric transport compared to less substituted naphthalenes. |
Emerging Research Frontiers
The scientific community is increasingly interested in the unique properties and potential applications of halogenated PAHs. wikipedia.org As a member of this class, this compound is at the forefront of emerging research, where the interplay between its methyl and chloro substituents on the naphthalene core can be exploited to create novel molecular architectures and functionalities.
Discovery of Unexplored Chemical Transformations and Synthetic Pathways
The reactivity of naphthalene is well-documented, typically involving electrophilic substitution, oxidation, and reduction. numberanalytics.com For substituted naphthalenes like this compound, the existing functional groups significantly influence the regioselectivity and outcome of these reactions.
Unexplored Transformations:
The steric and electronic effects of the 1-methyl and 7-chloro groups open avenues for transformations that are less common for the parent naphthalene. For instance, the steric strain in certain disubstituted naphthalenes can lead to unusual rearrangements and bond fragmentations under relatively mild conditions. acs.org Investigating the behavior of this compound under various reaction conditions—such as those involving strong acids, bases, or transition metal catalysts—could unveil novel reaction pathways.
One area of potential exploration is the activation of the C-Cl bond. While typically less reactive than other carbon-halogen bonds, its strategic position on the naphthalene ring could allow for unique cross-coupling reactions. Modern catalytic systems, including those based on palladium, nickel, or copper, are continuously evolving and may provide the means to selectively functionalize the 7-position, opening up a vast chemical space for new derivatives.
Another frontier is the controlled oxidation of the methyl group or the naphthalene ring system. The presence of the deactivating chloro group could influence the oxidation potential and selectivity, potentially leading to the formation of novel naphthoquinones or other oxygenated derivatives with interesting electronic or biological properties.
Novel Synthetic Pathways:
Beyond modifying the existing scaffold, new synthetic routes to this compound and its derivatives are also an active area of research. Traditional methods often involve the direct chlorination of 1-methylnaphthalene, which can sometimes lead to mixtures of isomers. rsc.org The development of more regioselective synthetic strategies is crucial for accessing pure samples of this compound for advanced applications.
Recent advances in C-H functionalization offer a powerful tool for the direct and selective introduction of functional groups onto aromatic rings, and could provide more efficient and atom-economical routes to this compound and its derivatives. researchgate.net
| Reaction Type | Potential Reagents/Conditions | Expected Outcome | Research Focus |
| Cross-Coupling | Palladium or Nickel catalysts with various coupling partners (boronic acids, amines, etc.) | Functionalization at the 7-position with new C-C, C-N, or C-O bonds. | Developing new materials with tailored electronic or optical properties. |
| C-H Activation | Transition metal catalysts (e.g., Rhodium, Iridium) | Direct functionalization of other positions on the naphthalene ring. | Creating complex, multi-substituted naphthalene derivatives. |
| Strain-Induced Rearrangement | Introduction of bulky groups at adjacent positions | Novel rearranged naphthalene scaffolds. | Exploring fundamental reactivity and accessing unique molecular geometries. |
| Selective Oxidation | Modern oxidizing agents (e.g., hypervalent iodine reagents) | Generation of novel naphthoquinones or other oxygenated derivatives. | Investigating new bioactive compounds or electronic materials. |
Design and Synthesis of Next-Generation Derivatives with Enhanced Functionality
The true potential of this compound lies in its use as a building block for more complex, functional molecules. By strategically modifying its structure, next-generation derivatives with enhanced properties for specific applications can be designed and synthesized.
Enhanced Functionality through Derivatization:
The functionalization of naphthalene derivatives has been shown to yield molecules with interesting biomedical applications. For example, functionalized 1,4-dimethylnaphthalene (B47064) derivatives have been developed as precursors for the controlled release of singlet oxygen for potential anticancer and antibiotic activity. nih.gov Similarly, derivatives of this compound could be designed to possess specific photophysical, electronic, or biological properties.
The introduction of electron-donating or electron-withdrawing groups through the manipulation of the chloro and methyl substituents can be used to tune the electronic properties of the naphthalene core. This is particularly relevant for applications in organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical.
Furthermore, the synthesis of larger, π-extended systems using this compound as a starting material is a promising research direction. Such systems are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org
| Derivative Class | Potential Functionality | Target Application |
| π-Extended Systems | Tunable optical and electronic properties | Organic electronics (OLEDs, OPVs, OFETs) |
| Chiral Derivatives | Enantioselective recognition | Asymmetric catalysis, chiral sensors |
| Bioconjugates | Targeted delivery and therapeutic action | Medicinal chemistry, drug delivery |
| Functional Polymers | Novel material properties | Materials science, smart materials |
Integration with Nanotechnology and Supramolecular Chemistry
The unique physicochemical properties of this compound and its derivatives make them attractive candidates for integration into the fields of nanotechnology and supramolecular chemistry.
Nanotechnology:
Polycyclic aromatic hydrocarbons are known to interact with various nanomaterials, and these interactions can be exploited for a range of applications. nih.gov For instance, derivatives of this compound could be designed to adsorb onto the surface of nanoparticles, creating functional hybrid materials. These materials could find use in sensing, catalysis, or as drug delivery vehicles.
The hydrophobic nature of the naphthalene core, combined with the potential for functionalization, makes these molecules suitable for the fabrication of organic nanoparticles or as components in self-assembled monolayers on various surfaces.
Supramolecular Chemistry:
Supramolecular chemistry focuses on the non-covalent interactions between molecules. youtube.com The aromatic system of this compound can participate in π-π stacking interactions, which are a key driving force in the self-assembly of many supramolecular structures. The chloro and methyl groups can further influence these interactions through steric effects and by modulating the electron density of the aromatic rings.
By incorporating recognition motifs, derivatives of this compound could be designed to act as guests in host-guest complexes or as building blocks for the construction of larger, self-assembled architectures such as cages, capsules, or polymers. nih.govnih.gov These supramolecular systems could have applications in molecular recognition, sensing, and the controlled release of guest molecules.
| Integration Area | Potential Application | Key Interactions |
| Nanoparticle Functionalization | Targeted drug delivery, sensing, catalysis | Adsorption, covalent attachment |
| Self-Assembled Monolayers | Modified surfaces with tailored properties | van der Waals forces, π-π stacking |
| Host-Guest Chemistry | Molecular recognition, encapsulation | π-π stacking, hydrophobic interactions, halogen bonding |
| Supramolecular Polymers | Responsive materials, gels | Hydrogen bonding, π-π stacking |
Conclusion and Outlook
Summary of Key Research Achievements and Contributions
Research into 7-Chloro-1-methylnaphthalene has primarily centered on its synthesis and preliminary explorations of its biological activities. The compound, with the molecular formula C₁₁H₉Cl, is a chlorinated methyl-substituted naphthalene (B1677914) derivative. Its synthesis has been documented, with a common method involving the direct chlorination of 1-methylnaphthalene (B46632) using chlorine gas in the presence of a catalyst like ferric chloride (FeCl₃) under controlled conditions to favor chlorination at the 7th position.
A significant contribution of the research to date has been the establishment of this compound as a valuable intermediate in organic synthesis. Its distinct structure, featuring both a chloro and a methyl substituent on the naphthalene core, allows for a variety of chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution, paving the way for the synthesis of more complex molecules.
In the realm of biological activity, preliminary studies have suggested that this compound may possess both antimicrobial and anticancer properties. In vitro investigations have indicated moderate activity against various bacterial strains, positioning it as a potential candidate for the development of new antibacterial agents. Furthermore, initial findings in cancer research suggest that the compound could inhibit the proliferation of cancer cells, possibly by interfering with cellular signaling pathways essential for tumor growth.
Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl | PubChem |
| Molecular Weight | 176.64 g/mol | PubChem |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 0 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 176.0392780 g/mol | PubChem |
| Monoisotopic Mass | 176.0392780 g/mol | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
Note: The data in this table is based on computational models and not experimental measurements.
Identification of Persistent Knowledge Gaps and Unanswered Questions
Despite the foundational research, significant knowledge gaps persist, hindering a thorough understanding and broader application of this compound. A primary deficiency is the lack of comprehensive experimental data for its physicochemical properties. Critical parameters such as its melting point, boiling point, and solubility in various solvents remain largely unreported in publicly available scientific literature.
The exploration of its biological activities is still in its infancy, and the mechanisms of action are not well-characterized. For its noted antimicrobial effects, the specific molecular targets and the biochemical pathways it disrupts within bacterial cells are yet to be elucidated. Similarly, while there are initial suggestions of anticancer potential, detailed studies identifying the specific types of cancer cells it is effective against, its potency, and the precise signaling cascades it modulates are lacking.
Furthermore, there is a dearth of information regarding the metabolic fate and toxicological profile of this compound. Understanding how this compound is metabolized in biological systems and its potential for toxicity are crucial for any future therapeutic development. The broader class of chlorinated naphthalenes has been associated with adverse health effects, which underscores the necessity for a thorough toxicological evaluation of this specific isomer.
Future Trajectories and Interdisciplinary Opportunities in this compound Research
The existing knowledge gaps surrounding this compound illuminate clear and promising trajectories for future research. A concerted effort is required to experimentally determine its fundamental physicochemical properties, which will provide a solid foundation for all subsequent studies.
Future investigations should prioritize a more in-depth and systematic evaluation of its biological activities. This includes screening against a wider panel of pathogenic bacteria and various cancer cell lines to identify its spectrum of activity. Subsequent mechanistic studies, employing techniques from molecular biology and biochemistry, will be essential to unravel how it exerts its antimicrobial and anticancer effects.
The synthesis of derivatives of this compound presents a significant opportunity. By modifying its structure, it may be possible to enhance its biological activity, improve its selectivity, and optimize its pharmacokinetic properties. This avenue of research could lead to the development of novel drug candidates.
Interdisciplinary collaborations will be pivotal in advancing the study of this compound. A partnership between synthetic chemists, pharmacologists, and toxicologists is necessary for a comprehensive assessment of its therapeutic potential and safety profile. Furthermore, the unique electronic properties of chlorinated aromatic compounds suggest potential applications in materials science. Collaborations with materials scientists could explore its utility in the development of novel organic electronic materials.
Q & A
Basic Research Question
¹H NMR : Methyl groups in 1-methyl derivatives show upfield shifts (δ 2.3–2.5 ppm) due to shielding by the aromatic ring. Adjacent chloro groups deshield protons, causing downfield shifts (δ 7.5–8.2 ppm) .
¹³C NMR : The methyl carbon resonates at δ 20–22 ppm, while chloro-substituted carbons appear at δ 125–135 ppm. NOESY correlations confirm spatial proximity between methyl and chloro groups .
Validation : Compare with reference spectra in databases like SDBS or NIST Chemistry WebBook .
What gaps exist in the current understanding of this compound’s genotoxicity, and how can they be addressed?
Advanced Research Question
Identified Gaps :
- Limited data on DNA adduct formation in mammalian cells.
- Inconclusive results on oxidative stress biomarkers (e.g., 8-OHdG).
Research Agenda :
Comet Assay : Evaluate DNA strand breaks in human lymphocytes exposed to 0.1–10 μM concentrations.
Transcriptomics : Use RNA-Seq to identify dysregulated DNA repair genes (e.g., BRCA1, XPA) in exposed models.
Cross-Species Comparison : Test zebrafish embryos (OECD TG 236) and murine models to assess conserved mechanisms .
What are best practices for designing dose-response studies on this compound’s neurotoxic effects?
Basic Research Question
Dose Selection : Base on pilot studies or read-across from structurally similar compounds (e.g., 1-methylnaphthalene NOAEL: 50 mg/kg/day in rats) .
Endpoint Selection : Measure acetylcholinesterase activity, glial fibrillary acidic protein (GFAP) levels, and motor neuron integrity via immunohistochemistry .
Statistical Power : Use ≥10 animals per group (G*Power software) to detect 20% effect size with α=0.05 and β=0.2 .
How do solvent polarity and temperature affect the photostability of this compound?
Advanced Research Question
Kinetic Studies : Expose solutions (hexane vs. methanol) to UV light (λ=254 nm) and monitor degradation via UV-Vis spectroscopy. Polar solvents accelerate Cl⁻ dissociation, reducing half-life by 30–50% .
Activation Energy : Calculate using the Arrhenius equation from rate constants measured at 25°C, 35°C, and 45°C. Higher temperatures favor C-Cl bond cleavage .
Product Identification : Use GC-MS to detect naphthoquinones or demethylated byproducts .
What methodologies validate the purity of this compound in synthetic batches?
Basic Research Question
Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities >0.1% .
Elemental Analysis : Compare experimental C/H/Cl ratios with theoretical values (e.g., C₁₁H₉Cl: C 74.79%, H 5.13%, Cl 20.08%) .
Spectroscopic Purity : Ensure NMR peaks integrate to expected proton counts; IR should lack -OH or C=O stretches from degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
